2-Amino-2-(3-nitrophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQJKUIVACLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Biological Activity & Applications of 2-Amino-2-(3-nitrophenyl)propanoic Acid Derivatives
Synonyms: -Methyl-3-nitrophenylalanine; -Me-3-NO -Phe
Executive Summary
2-Amino-2-(3-nitrophenyl)propanoic acid is a non-proteinogenic amino acid (NPAA) belonging to the class of
This guide details the utility of this scaffold in three critical domains:
-
Transport Biology: As a selective probe for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), crucial for crossing the Blood-Brain Barrier (BBB).[1]
-
Peptidomimetics: As a "helix-inducer" that stabilizes peptide secondary structures against proteolytic degradation.[2]
-
Synthetic Utility: As an orthogonal precursor where the nitro group serves as a latent amine for further functionalization (e.g., macrocyclization).
Structural Pharmacology: The Alpha-Methyl Effect
The biological activity of this molecule is governed by two structural modifications to the phenylalanine core.
The Quaternary -Carbon
The substitution of the
-
Metabolic Blockade: The lack of an
-proton prevents abstraction by Pyridoxal-5'-phosphate (PLP)-dependent enzymes. This renders the molecule resistant to Aromatic L-amino acid decarboxylase (AADC) and transaminases , significantly extending its half-life in vivo. -
Conformational Constraint: The steric bulk of the methyl group restricts the rotation of
and torsion angles.[3] In peptide chains, this forces the backbone into specific secondary structures, most commonly the -helix or -helix, reducing the entropic penalty of receptor binding.
The 3-Nitro Substituent
-
Electronic Probe: The nitro group at the meta position is strongly electron-withdrawing (
), altering the pKa of the ammonium group and affecting binding affinity in aromatic pockets. -
Steric Bulk: It probes the tolerance of the binding pocket (e.g., in LAT1 or GPCRs) without the hydrogen-bonding capability of a hydroxyl group (tyrosine analog).
Target Systems & Biological Mechanisms[4]
LAT1 (SLC7A5) Transport & Inhibition
The most significant biological activity of
-
Mechanism: LAT1 is an obligate exchanger that imports large neutral amino acids (leucine, phenylalanine) into cells in exchange for intracellular glutamine.[4] It is highly expressed at the Blood-Brain Barrier (BBB) and in proliferating cancer cells .[5]
-
Selectivity: Unlike natural phenylalanine, which is transported by both LAT1 and LAT2 (ubiquitous),
-methylated derivatives show high selectivity for LAT1 . -
Application: This molecule serves as a competitive inhibitor (blocker) or a specific substrate to deliver attached payloads (prodrug approach) into the CNS.
Proteolytic Stability in Peptidomimetics
Incorporating this residue into bioactive peptides prevents cleavage by chymotrypsin-like enzymes, which require an aromatic side chain and a hydrolyzable peptide bond. The
Experimental Protocols
Protocol A: Asymmetric Synthesis via Phase Transfer Catalysis (PTC)
Rationale: Traditional Strecker synthesis yields racemic mixtures. This protocol uses a Maruoka-type catalyst for enantioselective alkylation, essential for biological validity (L-isomer activity).
Reagents:
-
Glycine tert-butyl ester Schiff base (Substrate)
-
3-Nitrobenzyl bromide (Electrophile)
-
Chiral quaternary ammonium salt (Catalyst, 1 mol%)
-
50% KOH (aq), Toluene.
Workflow:
-
Preparation: Dissolve glycine Schiff base (1.0 eq) and chiral catalyst (0.01 eq) in toluene.
-
Initiation: Cool to 0°C. Add 3-nitrobenzyl bromide (1.2 eq).
-
Alkylation: Add 50% KOH dropwise with vigorous stirring. The interface is where the reaction occurs.
-
Quenching: Upon TLC completion (~4-6 hrs), dilute with water and extract with ether.
-
Hydrolysis: Treat the crude product with 1M HCl in THF to remove the Schiff base protecting group and the tert-butyl ester.
-
Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Protocol B: LAT1 Competitive Cis-Inhibition Assay
Rationale: To determine the affinity (
System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).
Steps:
-
Seeding: Plate cells at
cells/well in 24-well plates (poly-D-lysine coated). -
Equilibration: Wash cells
with warm Na -free Choline-Cl uptake buffer (prevents System A transport). -
Incubation: Add uptake buffer containing:
-
-L-Leucine (Trace substrate). -
Variable concentrations (
) of This compound .
-
-
Transport: Incubate at 37°C for 60 seconds (linear uptake phase).
-
Termination: Rapidly aspirate buffer and wash
with ice-cold PBS (locks transporters). -
Lysis & Counting: Lyse cells with 0.1N NaOH; measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[Concentration] to derive
.
Data Visualization & Analysis
Structure-Activity Relationship (SAR) Logic
Figure 1: Pharmacological contributions of structural moieties. The
Comparative Biological Data
| Parameter | L-Phenylalanine (Native) | Biological Implication | |
| LAT1 Specificity | Moderate (Transports via LAT1 & LAT2) | High (LAT1 Selective) | Reduced peripheral side effects; BBB targeting. |
| Metabolic Half-life | Minutes (Rapid degradation) | Hours (Resists AADC/MAO) | Prolonged duration of action. |
| Conformation | Flexible (Random Coil) | Restricted ( | Higher potency in peptide receptors. |
| Transport Mode | Substrate | Substrate / Competitive Inhibitor | Can be used to block nutrient supply to tumors. |
LAT1 Transport Workflow
Figure 2: The obligate exchange mechanism of LAT1.[4] The derivative enters the cell by exchanging with intracellular Glutamine, exploiting the high intracellular Glutamine pools in cancer cells.
References
-
L-Type Amino Acid Transporter 1 (LAT1): Structure, Function, and Drug Delivery. Source: National Institutes of Health (PMC) [Link]
-
Stereospecific Synthesis of
-Methylated Amino Acids. Source: ResearchGate [Link] -
Structure–Activity Characteristics of Phenylalanine Analogs Selectively Transported by LAT1. Source: National Institutes of Health (PMC) [Link]
Sources
- 1. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-2-(3-nitrophenyl)propanoic Acid: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-Amino-2-(3-nitrophenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data for this specific, non-proteinogenic amino acid. The presence of a quaternary α-carbon, a nitro-substituted aromatic ring, and chiral center makes this compound a molecule of interest in synthetic chemistry and drug discovery. Its unique structural features necessitate a detailed spectroscopic analysis for unambiguous identification and quality control.
Molecular Structure and Key Features
The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. This compound possesses a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the α-carbon (C2).
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic, methyl, amino, and carboxylic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (C5-H) | ~ 8.2 | Doublet | 1H |
| Aromatic (C7-H) | ~ 8.0 | Singlet | 1H |
| Aromatic (C9-H) | ~ 7.8 | Doublet | 1H |
| Aromatic (C6-H) | ~ 7.6 | Triplet | 1H |
| Amino (-NH₂) | 2.5 - 3.5 | Broad Singlet | 2H |
| Methyl (-CH₃) | ~ 1.8 | Singlet | 3H |
Expertise & Experience: The broad singlets for the carboxylic acid and amino protons are due to chemical exchange with the solvent and with each other. Their chemical shifts can vary significantly with concentration, temperature, and solvent. The aromatic protons are expected to be in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The methyl group, being attached to a quaternary carbon, will appear as a singlet.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | ~ 175 |
| Aromatic (C4) | ~ 148 |
| Aromatic (C8) | ~ 145 |
| Aromatic (C6) | ~ 130 |
| Aromatic (C9) | ~ 125 |
| Aromatic (C5) | ~ 122 |
| Aromatic (C7) | ~ 120 |
| Quaternary (C2) | ~ 60 |
| Methyl (C3) | ~ 25 |
Trustworthiness: The predicted chemical shifts are consistent with the expected electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, followed by the aromatic carbons directly attached to the nitro group and the quaternary carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Amine) | 3400 - 3200 | Medium |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2980 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |
| N-O (Nitro, Asymmetric) | 1550 - 1500 | Strong |
| N-O (Nitro, Symmetric) | 1360 - 1300 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
Expertise & Experience: The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding. The two strong absorptions for the nitro group are also highly characteristic. The presence of both N-H and C=O stretches is indicative of an amino acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 210
-
Major Fragmentation Pathways:
Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.
Trustworthiness: The predicted fragmentation pattern is logical for the structure. The loss of the carboxylic acid group (a stable neutral loss) is a common fragmentation for amino acids. The loss of the methyl group is also a plausible fragmentation. The formation of the nitrophenyl cation is expected due to the stability of the aromatic ring.
Experimental Protocols
While this guide is based on predicted data, the following are standard protocols for acquiring the spectroscopic data for a novel compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.
-
EI: Introduce the sample via a direct insertion probe or a GC inlet (if the compound is sufficiently volatile and thermally stable).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization of this compound. As with any new molecule, the ultimate confirmation of its structure will rely on the acquisition and careful interpretation of experimental data, which can be compared to the predictions outlined in this guide.
References
Due to the absence of specific literature for this compound, this section provides references to general spectroscopic principles and databases that are authoritative in the field.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
stability and degradation of 2-Amino-2-(3-nitrophenyl)propanoic acid
An In-Depth Technical Guide to the Stability and Degradation of 2-Amino-2-(3-nitrophenyl)propanoic Acid
Executive Summary
This compound is an unnatural, α,α-disubstituted amino acid featuring a nitroaromatic side chain. Its unique structure, combining a sterically hindered amino acid core with an electron-withdrawing functional group, makes it a molecule of interest for peptide synthesis and drug discovery. However, the very features that lend the molecule its unique properties also present specific challenges to its chemical stability. Understanding its degradation profile is paramount for its effective use, ensuring the integrity of resulting products and the reproducibility of experimental outcomes.
This technical guide provides a comprehensive framework for assessing the stability of this compound. As direct degradation studies on this specific molecule are not extensively published, this paper establishes a predictive and proactive approach. We will analyze its structure to forecast likely degradation pathways and provide detailed, field-proven protocols for conducting forced degradation studies. This guide is designed for researchers, chemists, and drug development professionals, offering the scientific rationale behind experimental design and the practical steps needed to develop robust, stability-indicating analytical methods.
Part 1: Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's stability begins with its fundamental physicochemical properties and structural attributes. The stability of this compound is dictated by the interplay of its three key functional domains: the α-amino acid moiety, the quaternary α-carbon, and the 3-nitrophenyl side chain.
Core Properties
The essential physicochemical properties of this compound are summarized below. These parameters influence its solubility, reactivity, and analytical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 210.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | |
| CAS Number | 19883-74-0 (S-enantiomer) | J&K Scientific[2] |
| XLogP3 | -1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Structural Analysis and Reactivity Implications
The molecule's structure contains specific points of potential instability that must be considered.
-
Nitroaromatic System : The nitrophenyl group is a strong chromophore, suggesting high susceptibility to photodegradation. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack but susceptible to nucleophilic substitution and reduction. The reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities is a common degradation pathway for nitroaromatic compounds.[3]
-
α-Amino Acid Core : The primary amine and carboxylic acid groups are prone to standard amino acid reactions. The amino group can be a site for oxidative degradation or nitrosation in the presence of nitrites under acidic conditions.[4]
-
Quaternary α-Carbon : Unlike typical amino acids, the α-carbon is fully substituted. This steric hindrance can significantly slow down reactions that require access to this center, potentially increasing the molecule's overall stability against certain enzymatic or chemical attacks compared to its non-methylated counterpart, 3-nitrophenylalanine.[5]
-
Thermal Lability : At elevated temperatures, amino acids can undergo complex degradation reactions, most notably decarboxylation (loss of CO₂) from the carboxylic acid group.[6][7]
Part 2: Predicted Degradation Pathways
Based on the structural analysis and literature on analogous compounds, we can predict several key degradation pathways. A forced degradation study, as detailed in Part 3, is essential to confirm which of these pathways are relevant for this compound.
-
Photodegradation : This is predicted to be a primary degradation route. Exposure to UV or even visible light could catalyze the reduction of the nitro group to form 2-amino-2-(3-aminophenyl)propanoic acid or intermediate species like the nitroso and hydroxylamino derivatives.[8][9]
-
Thermal Degradation : The most likely thermal degradation pathway is decarboxylation, yielding 1-(3-nitrophenyl)ethan-1-amine. The rate of degradation is expected to follow first-order kinetics and increase significantly with temperature.[6]
-
Oxidative Degradation : The primary amine is a potential target for oxidation, which could lead to the formation of an imine or other related species. While the nitroaromatic ring is generally resistant to oxidation, harsh oxidative conditions could potentially lead to ring hydroxylation or cleavage.
-
Hydrolytic Degradation : The core structure is expected to be stable to hydrolysis across a physiologically relevant pH range. However, extreme pH combined with high temperature could potentially induce decarboxylation or other secondary reactions.
Part 3: A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11]
Experimental Workflow
A systematic approach ensures that the data generated is reliable and comprehensive. The workflow is designed to challenge the molecule under various conditions and analyze the outcomes with a validated method.
Detailed Experimental Protocols
The following protocols are designed to induce degradation of approximately 10-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[12]
Protocol 3.2.1: Acid-Catalyzed Degradation
-
Objective : To assess stability in acidic conditions, mimicking potential environments like the gastric tract.
-
Procedure :
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
Incubate both samples in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Causality : The elevated temperature accelerates reactions that may be slow at room temperature, while the acidic condition probes for acid-labile functional groups.
-
Protocol 3.2.2: Base-Catalyzed Degradation
-
Objective : To evaluate stability in alkaline conditions.
-
Procedure :
-
Follow steps 1-5 from the acid degradation protocol, but use 0.2 M NaOH instead of HCl for the stress sample.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Causality : Basic conditions can promote different degradation mechanisms than acidic ones, such as base-catalyzed eliminations or rearrangements.
-
Protocol 3.2.3: Oxidative Degradation
-
Objective : To determine susceptibility to oxidation.
-
Procedure :
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Protect the sample from light and store it at room temperature.
-
Withdraw aliquots at regular intervals (e.g., 0, 2, 6, 12, 24 hours) for analysis.
-
Causality : H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The primary amine is a likely target.[13]
-
Protocol 3.2.4: Photodegradation
-
Objective : To assess stability upon exposure to light, as mandated by ICH guideline Q1B.
-
Procedure :
-
Expose a solid sample and a 0.5 mg/mL solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analyze the stressed and control samples after exposure.
-
Causality : This protocol directly tests for the predicted photoreactivity of the nitroaromatic ring, which is critical for determining appropriate packaging and handling requirements.
-
Part 4: Analytical Methodologies for Stability Indication
A stability-indicating method is an analytical procedure capable of separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any excipients.
Primary Technique: HPLC-PDA
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the industry standard for stability testing.[14]
-
HPLC provides the necessary separation power to resolve the parent compound from its degradants.
-
PDA detection allows for the simultaneous monitoring of absorbance across a wide range of wavelengths. This is crucial for peak purity assessment, helping to ensure that a single chromatographic peak corresponds to a single compound.
Protocol 4.1.1: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection : Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for separating moderately polar compounds.
-
Wavelength Selection : Analyze a dilute solution of the parent compound to determine its lambda max (λmax). The nitroaromatic group should provide strong UV absorbance, likely between 250-280 nm. Monitor at this wavelength for sensitivity and at a lower wavelength (e.g., 220 nm) to detect degradants that may have lost the original chromophore.
-
Mobile Phase Optimization :
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid sharpens peaks and controls the ionization state of the amino and carboxyl groups.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution : Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the parent peak. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Method Validation : Once developed, the method's stability-indicating nature must be confirmed by analyzing the samples from the forced degradation studies. The method is considered stability-indicating if all major degradation products are baseline-resolved from the parent peak.
Table 4.1: Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses silanol interactions and ensures protonation. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
| Detection | PDA, 210-400 nm | Allows for peak purity analysis and detection of multiple chromophores. |
Degradant Identification with LC-MS
To identify the structures of the degradation products, the developed HPLC method should be coupled to a Mass Spectrometer (MS). By comparing the mass-to-charge (m/z) ratio of the degradant peaks with the parent compound, one can deduce the chemical transformation that occurred (e.g., a loss of 44 Da suggests decarboxylation; a reduction of the nitro group to an amino group results in a mass change from -O₂ to -NH₂, a net loss of 30 Da).
Part 5: Storage and Handling Recommendations
Based on the predicted degradation profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.
-
Storage Temperature : Commercial suppliers recommend storing the solid powder at -20°C for long-term stability (up to 3 years).[15][16] For short-term storage, 4°C is acceptable.
-
Light Protection : Due to its high potential for photodegradation, the compound must be stored in amber vials or containers that protect it from light at all times.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for solutions stored for extended periods.
-
Solvent Stability : Stock solutions should be prepared fresh. If storage is necessary, use aprotic solvents like DMSO or DMF and store at -80°C for periods up to 6 months.[15] Avoid repeated freeze-thaw cycles.
Conclusion
While this compound is a structurally intriguing molecule, its stability cannot be assumed. The presence of a photoreactive nitroaromatic ring and a classic amino acid core creates a profile susceptible to degradation by light, heat, and oxidation. This guide provides the scientific rationale and a practical, systematic framework for proactively investigating its stability. By implementing the described forced degradation protocols and developing a robust, stability-indicating HPLC method, researchers can confidently assess the degradation pathways, establish appropriate storage and handling conditions, and ensure the quality and integrity of this valuable chemical entity in their research and development endeavors.
References
Sources
- 1. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-L-phenylalanine) | Amino Acid Derivatives | 19883-74-0 | Invivochem [invivochem.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(3-nitrophenyl)propanoic Acid in Advanced Peptide Synthesis
Introduction: A Building Block of Unique Potential
In the landscape of peptide science, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for developing novel therapeutics, probes, and biomaterials.[1] Among these, 2-Amino-2-(3-nitrophenyl)propanoic acid, an α,α-disubstituted amino acid, offers a unique combination of structural and chemical features. Its structure is characterized by two key modifications to the phenylalanine scaffold:
-
An α-methyl group , which introduces significant steric bulk. This conformational constraint can be exploited to modulate peptide secondary structure and enhance proteolytic stability.
-
A 3-nitro group on the phenyl ring. This moiety is not merely a passive structural element; it is a versatile chemical handle that can be selectively modified post-synthesis, opening avenues for complex peptide architectures and conjugations.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for successfully incorporating this sterically hindered and functionally rich amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, focusing on overcoming the central challenge of steric hindrance during coupling and leveraging the latent reactivity of the nitro group for advanced applications.
Part 1: Overcoming the Steric Challenge in Peptide Coupling
The primary obstacle in utilizing α,α-disubstituted amino acids is the profound steric hindrance around the α-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing reaction kinetics and often leading to incomplete coupling with standard methods.[2][3] Conventional coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with HOBt are frequently inefficient for these couplings, resulting in unacceptable levels of deletion sequences.[3]
Therefore, the selection of a high-reactivity coupling reagent is paramount. The most effective reagents fall into two main classes: uronium/aminium salts and phosphonium salts, which generate highly reactive intermediates.[2][4]
Comparative Analysis of Recommended Coupling Reagents
| Reagent Class | Example Reagent(s) | Mechanism of Action & Rationale for Use | Key Considerations |
| Uronium/Aminium Salts | HATU , HBTU, COMU | Forms a highly reactive OAt-ester (for HATU) or OBt-ester (for HBTU) intermediate. HATU is generally superior for sterically hindered couplings due to the favorable reactivity and leaving group properties of 7-aza-1-hydroxybenzotriazole (HOAt).[4][5] | Requires pre-activation or careful addition sequence to avoid N-terminal guanidination, a side reaction where the reagent reacts directly with the peptide's free amine.[6] |
| Phosphonium Salts | PyAOP , PyBOP | Forms a highly reactive phosphonium-activated ester. These reagents are known for their high reactivity and stability, making them excellent choices for difficult sequences. PyAOP has proven effective for hindered amino acids like Aib.[3][4] | Generally lower risk of guanidination compared to uronium salts. By-products are water-soluble, simplifying purification. |
| Acyl Halide Precursors | TFFH | Generates an amino acid fluoride in situ. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and are exceptionally well-suited for coupling sterically demanding residues.[7][8] | Requires anhydrous conditions for optimal performance. The reagent itself is moisture-sensitive. |
For routine and reliable incorporation of this compound, HATU represents an excellent balance of high reactivity, proven efficacy, and ease of use in modern automated and manual synthesis.[4]
Workflow for Fmoc-SPPS
The following diagram illustrates the core cycle of Fmoc-based solid-phase peptide synthesis, which is adapted for the challenging coupling of our target amino acid.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine while the peptide is still attached to the solid support. Tin(II) chloride is a mild and effective reducing agent for this transformation.
Materials:
-
Resin-bound peptide containing the 3-nitrophenylalanine residue (fully assembled and N-terminally protected, e.g., with Fmoc or Boc)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N-Methylpyrrolidone (NMP) or DMF
-
DIPEA
Procedure:
-
Resin Preparation: Swell the resin in NMP or DMF for 30-60 minutes.
-
Reduction Cocktail: Prepare a solution of SnCl₂·2H₂O (10-15 equivalents per nitro group) in NMP or DMF. The solution may be cloudy.
-
Reduction Reaction: Add the reagent solution to the resin. Agitate the mixture at room temperature for 8-12 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass shift (-NO₂ to -NH₂, a decrease of 30 Da).
-
Washing: After the reaction is complete, drain the reagent solution. Wash the resin thoroughly with DMF, followed by a wash with a dilute base solution (e.g., 5% DIPEA in DMF) to neutralize the amine, and finally with DMF and DCM. The resin now contains the 3-aminophenylalanine residue and is ready for further modification or final cleavage.
Orthogonal Protection of the 3-Amino Group
Directly modifying the newly formed aniline-type amine is possible. However, for more complex synthetic routes, such as constructing branched or cyclic peptides, it is often advantageous to protect this amine with a group that is orthogonal to the main Fmoc/tBu strategy. [9]The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is an excellent choice, as it is stable to both piperidine and TFA but can be selectively removed with dilute hydrazine. [10] Protocol 3: Selective Protection with ivDde
-
Resin Preparation: Start with the resin from Protocol 2, which has the free side-chain amine. Ensure the resin is well-washed and swollen in DMF.
-
Protection Reaction: Prepare a solution of ivDde-OSu (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl N-succinimidyl carbonate) or a similar activated ivDde reagent (3-5 equivalents) in DMF.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM. The side-chain amine is now selectively protected. The N-terminal Fmoc group can be removed and peptide synthesis can continue, or the peptide can be cleaved from the resin with the ivDde group intact for solution-phase modifications.
Applications and Future Directions
The strategic incorporation of this compound provides a powerful tool for peptide chemists and drug developers. The resulting 3-aminophenylalanine residue serves as a versatile point of attachment for:
-
Fluorescent labels and quenchers for creating FRET-based peptide probes.
-
PEGylation to improve the pharmacokinetic properties of therapeutic peptides. [1]* Biotin or other affinity tags for pull-down assays and target identification.
-
Cross-linkers for peptide cyclization or for creating branched peptide constructs.
-
Payloads for antibody-drug conjugates (ADCs) where the peptide acts as a targeting ligand.
By mastering the specialized coupling and modification protocols detailed in this guide, researchers can unlock the full potential of this unique building block to construct peptides with enhanced stability, novel conformations, and precisely tailored functionalities.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Technical Document.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem Technical Document.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Document.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
-
Peters, B., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. Methods in Enzymology, 441, 19-32. [Link]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma Technical Bulletin.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources.
-
Albericio, F., & Fields, G. B. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]
- BenchChem. (2025).
- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619-623.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma Technical Bulletin.
-
Nishiuchi, Y., & Inui, T. (2017). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi, 137(1), 23-31. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Molecules, 30(11), 2468. [Link]
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem Technical Document.
-
Nielsen, E. H., et al. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry, 54(5), 1395-1407. [Link]
- Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
-
Benaglia, M., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemistryOpen, 5(5), 401-413. [Link]
-
de Laszlo, S. E., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3211-3220. [Link]
- Peptide Synthesis Experts. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Blog Post.
- Chem-Impex International. (n.d.). Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. Product Page.
-
Muttenthaler, M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. International Journal of Molecular Sciences, 24(20), 15380. [Link]
-
Tose, P., & Pihlaval, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 170. [Link]
- ResearchGate. (n.d.). Applications in peptide synthesis. Scientific Diagram Download.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS. Company Blog.
-
Singh, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Li, C., & Yudin, A. K. (2013). Peptide Oxidation/Reduction Side Reactions.
- MedchemExpress. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Product Page.
-
Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1032–1050. [Link]
- Peptide Logic. (2025). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Industry Article.
- Creative Proteomics. (n.d.).
- Gauthier, M.-È., et al. (2014). A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. Organic Letters, 16(1), 130-133.
- Chalker, J. M., et al. (2011). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science, 2(4), 762-771.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.globalso.com [file.globalso.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. people.uniurb.it [people.uniurb.it]
- 8. bachem.com [bachem.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note: High-Throughput and Validated Analytical Strategies for the Quantification of 2-Amino-2-(3-nitrophenyl)propanoic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of 2-Amino-2-(3-nitrophenyl)propanoic acid, a key phenylalanine derivative.[1][2][3] As a critical analyte in various research and development settings, its accurate measurement is paramount. This document outlines multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility. Each protocol is presented as a self-validating system, grounded in established principles of analytical method validation.[4][5][6][7]
Introduction: The Significance of this compound Analysis
This compound is a synthetic amino acid analog of phenylalanine containing a nitro group on the phenyl ring.[1][2][3] Its structural similarity to natural amino acids makes it a valuable tool in biochemical and pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification in various matrices, from in-vitro assays to complex biological samples. The choice of analytical technique is paramount for obtaining reliable and reproducible data, and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.[8] This guide explores the most effective analytical strategies to meet these diverse needs.
Core Analytical Techniques: A Comparative Overview
The quantitative analysis of amino acid analogs like this compound is predominantly achieved through chromatographic techniques.[8] The primary methods include HPLC, LC-MS/MS, and GC-MS. The selection of a specific method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Technique | Principle | Typical Sensitivity | Selectivity | Throughput | Key Considerations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance by the nitro-aromatic ring. | ng - µg | Moderate | High | Cost-effective, robust. May require derivatization for enhanced retention and peak shape. Potential for matrix interference. |
| LC-MS/MS | High-efficiency separation coupled with highly selective mass-based detection. | pg - ng | Very High | High | Preferred for complex matrices (e.g., plasma, tissue).[8][9] Offers structural confirmation. Higher initial instrument cost. |
| GC-MS | Separation of volatile and thermally stable derivatives in the gas phase, with mass spectrometric detection. | pg - ng | High | Moderate | Requires derivatization to increase volatility.[10][11] Excellent for resolving isomers. |
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the target analyte from the sample matrix, remove interfering substances, and prepare it in a suitable solvent for analysis.[12] The choice of method depends on the sample type.
Biological Matrices (Plasma, Serum, Tissue Homogenates)
For complex biological samples, protein precipitation is a common and effective first step to remove high molecular weight interferences.[12]
Protocol 1: Protein Precipitation
-
To 100 µL of plasma or serum, add 400 µL of cold methanol or acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-based analysis.[8]
For tissue samples, homogenization in an appropriate buffer is required prior to protein precipitation.
Pharmaceutical Formulations
For solid dosage forms, the active pharmaceutical ingredient (API) needs to be extracted.
Protocol 2: Extraction from Solid Dosage Forms
-
Accurately weigh and finely grind a representative sample of the formulation.
-
Transfer a known amount of the powdered sample to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the analyte.
-
Sonication may be used to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Filter an aliquot through a 0.22 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, leveraging the strong UV absorbance of the nitrophenyl group.
Principle and Rationale
Reversed-phase HPLC is the method of choice, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The nitro group and the aromatic ring in the analyte provide a strong chromophore, allowing for sensitive detection at wavelengths around 270-280 nm.
Experimental Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-nitro-L-phenylalanine) | Amino Acid Derivatives | 19883-74-0 | Invivochem [invivochem.com]
- 3. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. particle.dk [particle.dk]
- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cell-Based Assays Using 2-Amino-2-(3-nitrophenyl)propanoic Acid
Introduction
2-Amino-2-(3-nitrophenyl)propanoic acid, more commonly known as 3-Nitro-L-phenylalanine, is a non-proteinogenic amino acid and a derivative of the essential amino acid L-phenylalanine[1][2]. Its unique chemical structure, featuring a nitro group on the phenyl ring, makes it a valuable tool in various biochemical and cellular assays. This compound's structural similarity to L-phenylalanine allows it to be recognized by cellular machinery, while the nitro group can confer novel properties, such as serving as a spectroscopic probe or influencing biological activity[1].
These application notes provide detailed protocols for utilizing 3-Nitro-L-phenylalanine in two key areas of cell-based research: the investigation of neurotransmitter synthesis through tryptophan hydroxylase (TPH) inhibition and the site-specific incorporation of this unnatural amino acid (UAA) into proteins within mammalian cells. The protocols are designed for researchers in neuroscience, drug discovery, and molecular biology, offering a framework for exploring the cellular effects and applications of this versatile compound.
PART 1: Modulation of Serotonin Biosynthesis - TPH Inhibition Assay
Scientific Rationale
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter synthesized from the amino acid L-tryptophan. The initial and rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH)[3][4]. Phenylalanine and its analogues have been shown to interact with aromatic amino acid hydroxylases, including TPH[5][6][7]. Given its structural similarity to phenylalanine, 3-Nitro-L-phenylalanine is a candidate for the modulation of TPH activity. A decrease in cellular serotonin levels in the presence of 3-Nitro-L-phenylalanine can indicate inhibition of TPH. This cell-based assay provides a functional readout of TPH activity by measuring the end-product of the pathway.
Experimental Workflow for TPH Inhibition Assay
Caption: Workflow for the TPH Inhibition Assay.
Detailed Protocol: TPH Inhibition Assay
Materials:
-
PC12 (rat pheochromocytoma) or BON (human carcinoid) cell line (known to produce serotonin)
-
Cell culture medium (e.g., DMEM for PC12, DMEM/F12 for BON) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
3-Nitro-L-phenylalanine (powder)
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Serotonin ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 104 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of 3-Nitro-L-phenylalanine in sterile DMSO.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Include a known TPH inhibitor (e.g., p-chlorophenylalanine) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Collect the cell lysates.
-
-
Serotonin Quantification:
-
Quantify the serotonin concentration in the cell lysates using a serotonin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the serotonin concentration to the total protein concentration of each lysate (determined by a BCA or Bradford assay).
-
Plot the normalized serotonin levels against the concentration of 3-Nitro-L-phenylalanine to determine the IC50 value.
-
Expected Results and Interpretation
A dose-dependent decrease in intracellular serotonin levels upon treatment with 3-Nitro-L-phenylalanine would suggest inhibition of the serotonin synthesis pathway, likely at the level of TPH. The IC50 value will provide a quantitative measure of the compound's inhibitory potency.
| Treatment Group | 3-Nitro-L-phenylalanine (µM) | Normalized Serotonin (ng/mg protein) | % Inhibition |
| Vehicle Control | 0 | 100 ± 8 | 0 |
| Compound | 0.1 | 95 ± 7 | 5 |
| Compound | 1 | 78 ± 6 | 22 |
| Compound | 10 | 45 ± 5 | 55 |
| Compound | 100 | 12 ± 3 | 88 |
| Positive Control (PCPA) | 100 | 15 ± 4 | 85 |
Table 1: Example data for a TPH inhibition assay.
PART 2: Site-Specific Incorporation of 3-Nitro-L-phenylalanine into a Reporter Protein
Scientific Rationale
The genetic code can be expanded to allow for the incorporation of unnatural amino acids (UAAs) into proteins at specific sites[8]. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which do not cross-react with the endogenous cellular machinery. The UAA is encoded by a nonsense codon, typically the amber stop codon (TAG), which is introduced at the desired location in the gene of interest[9]. This technology enables the introduction of novel chemical functionalities into proteins, facilitating studies of protein structure and function. Here, we describe a protocol to incorporate 3-Nitro-L-phenylalanine into a green fluorescent protein (GFP) in mammalian cells.
Signaling Pathway of UAA Incorporation
Caption: Pathway for unnatural amino acid incorporation.
Detailed Protocol: Site-Specific UAA Incorporation in Mammalian Cells
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
Plasmid encoding the orthogonal aaRS specific for 3-Nitro-L-phenylalanine and its cognate tRNA (pEVOL-p-AcF can be adapted for other phenylalanine derivatives).
-
Expression plasmid for the target protein (e.g., GFP) with an in-frame amber (TAG) codon at the desired incorporation site.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
3-Nitro-L-phenylalanine
-
Opti-MEM reduced-serum medium
-
Cell lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-GFP antibody
-
In-gel fluorescence scanner
-
Mass spectrometer (for verification)
Procedure:
-
Plasmid Preparation and Mutagenesis:
-
Introduce an amber (TAG) stop codon at the desired site in the GFP gene using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells/well and grow to 70-80% confluency.
-
On the day of transfection, co-transfect the cells with the aaRS/tRNA plasmid and the GFP-TAG mutant plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
UAA Supplementation:
-
Immediately after transfection, replace the medium with fresh medium containing 1-2 mM 3-Nitro-L-phenylalanine. A control without the UAA should be included to check for read-through.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Wash the cells with PBS and harvest them by scraping into cell lysis buffer.
-
-
Verification of UAA Incorporation:
-
In-gel Fluorescence: Separate the cell lysates by SDS-PAGE. Scan the gel using a fluorescence scanner to detect full-length GFP. Full-length GFP should only be observed in the presence of 3-Nitro-L-phenylalanine.
-
Western Blot: Transfer the proteins to a PVDF membrane and probe with an anti-GFP antibody. A band corresponding to the full-length GFP should be present only in the UAA-supplemented sample. The control lane without the UAA should show a truncated product if any.
-
Mass Spectrometry: For definitive confirmation, purify the full-length GFP and analyze it by mass spectrometry to confirm the mass shift corresponding to the incorporation of 3-Nitro-L-phenylalanine.
-
Expected Results and Data Interpretation
Successful incorporation of 3-Nitro-L-phenylalanine will result in the production of full-length GFP, which can be visualized by in-gel fluorescence and Western blotting. The absence of a full-length protein in the control group (without the UAA) confirms the fidelity of the system.
| Sample | 3-Nitro-L-phenylalanine | Full-length GFP (Fluorescence) | Full-length GFP (Western Blot) | Truncated GFP (Western Blot) |
| 1 | + | +++ | +++ | - |
| 2 | - | - | - | + |
| 3 (WT GFP) | - | +++ | +++ | - |
Table 2: Expected results for UAA incorporation into GFP.
Conclusion
3-Nitro-L-phenylalanine is a versatile chemical tool for cell-based assays. The protocols outlined here provide a starting point for investigating its potential as a modulator of neurotransmitter synthesis and for its use in expanding the genetic code. The TPH inhibition assay offers a functional screen to identify novel regulators of serotonin production, relevant for neuroscience and drug discovery. The site-specific incorporation protocol allows for the generation of proteins with novel functionalities, opening up new avenues for protein engineering and the study of protein structure-function relationships. As with any experimental system, optimization of concentrations, incubation times, and cell types may be necessary to achieve the desired results.
References
- Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
-
L-Amino Acid Deaminase. Applied Biochemistry and Biotechnology. Retrieved from [Link]
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444.
-
Martin, R. W., & Giepmans, B. N. G. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 2(1), 16. Retrieved from [Link]
-
Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-29. Retrieved from [Link]
- Kuhn, D. M., & Lovenberg, W. (1983). Tryptophan hydroxylase. In Handbook of Neurochemistry (pp. 253-267). Springer, Boston, MA.
-
Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]
- Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical Science of Armenia, 59(4), 3-10.
- Strøm, M. B., et al. (2012). Anticancer mechanisms of action of two small amphipathic β2, 2-amino acid derivatives derived from antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1818(8), 1957-1964.
-
Steminov. (n.d.). Mechanism Of Action. Retrieved from [Link]
-
Righetti, B., et al. (2000). p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. Journal of neurochemistry, 74(5), 2063-2070. Retrieved from [Link]
-
Assay Genie. (n.d.). Phenylalanine Assay Kit (Fluorometric). Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-L-phenylalanine. Retrieved from [Link]
-
J&K Scientific. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]
- Tariq, S., et al. (2018). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. Journal of Nutritional Disorders & Therapy, 8(230), 2.
-
Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Retrieved from [Link]
- Haavik, J., & Toska, K. (1998). Tryptophan hydroxylase and the regulation of serotonin biosynthesis. Acta physiologica scandinavica. Supplementum, 640, 23-26.
- Kulkarni, A. A., et al. (2021). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. Cell Metabolism, 33(11), 2217-2231.
-
PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]
-
Purdue University. (2014, January 8). Plants use 'unusual' microbial-like pathway to make essential amino acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-2-(3-nitrophenyl)propanoic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Novel Aromatic Amino Acids in Neuroscience
The intricate communication network of the central nervous system (CNS) is largely orchestrated by amino acid neurotransmitters. Glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter, are pivotal in regulating neuronal activity.[1][2] The modulation of their signaling pathways presents a significant opportunity for therapeutic intervention in a host of neurological and psychiatric disorders. Aromatic amino acids and their derivatives are emerging as a promising class of compounds for probing and manipulating these systems.[3][4] While extensive research has focused on canonical amino acids, synthetic derivatives offer the potential for enhanced specificity, potency, and novel mechanisms of action.
This document provides a comprehensive guide to the potential applications of 2-Amino-2-(3-nitrophenyl)propanoic acid , a synthetic aromatic amino acid derivative, in neuroscience research. Although direct studies on this specific molecule are limited, its structural similarity to other neuroactive amino acid derivatives suggests its potential as a valuable tool for investigating neuronal function and dysfunction. These application notes and protocols are designed to provide a foundational framework for researchers to explore the neuropharmacological properties of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Synonyms | 3-Nitro-α-methylphenylalanine | N/A |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in aqueous solutions, solubility may be enhanced by pH adjustment. | General knowledge |
Proposed Mechanism of Action and Rationale for Use in Neuroscience
Based on the structure of this compound and the known activities of related compounds, we can hypothesize its potential mechanisms of action in the CNS. The presence of the phenyl ring and the amino acid moiety suggests a possible interaction with receptors and transporters of endogenous aromatic amino acids like phenylalanine and tyrosine.[4][7] Furthermore, the nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with biological targets.
Derivatives of L-phenylalanine have been shown to modulate excitatory glutamatergic synaptic transmission, offering neuroprotection in models of ischemia.[3] It is plausible that this compound could exhibit similar properties, potentially acting as an antagonist or modulator of glutamate receptors, such as the NMDA or AMPA receptors.
Caption: Proposed mechanism of action for this compound.
Detailed Application Notes and Protocols
The following protocols are provided as a starting point for investigating the effects of this compound in neuroscience research. Researchers should optimize these protocols based on their specific experimental systems and objectives.
Application 1: In Vitro Characterization of Neuroprotective Effects
Objective: To determine if this compound can protect cultured neurons from excitotoxicity induced by glutamate.
Cell Culture: Primary cortical neurons from embryonic day 18 (E18) rats or mice can be used. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be employed, though primary cultures are more physiologically relevant.
Protocol: Investigating Neuroprotection Against Glutamate-Induced Excitotoxicity
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate coated with poly-D-lysine. Culture the cells in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, distilled water or a suitable buffer. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with fresh medium containing the different concentrations of this compound or a vehicle control.
-
Glutamate Exposure: Add glutamate to the wells to a final concentration of 50 µM. Include a control group that is not exposed to glutamate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.[3]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no compound). Plot the concentration-response curve to determine the EC₅₀ of the neuroprotective effect.
Caption: Workflow for in vitro neuroprotection assay.
Application 2: In Vivo Assessment of Neuroprotective Efficacy in an Animal Model of Stroke
Objective: To evaluate the in vivo neuroprotective potential of this compound in a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[3]
Animal Model: Adult male Sprague-Dawley rats (250-300g) are suitable for this model. All animal procedures must be approved by the institutional animal care and use committee.
Protocol: MCAO Model and Compound Administration
-
Compound Preparation: Dissolve this compound in sterile saline. The dosage should be determined from preliminary dose-response studies (e.g., 10, 30, 100 mg/kg).
-
Anesthesia and MCAO Surgery: Anesthetize the rats with isoflurane. Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.
-
Compound Administration: Administer this compound or a vehicle control via intraperitoneal (i.p.) injection at the time of reperfusion.[8]
-
Neurological Deficit Scoring: At 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Following behavioral testing, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
| Parameter | Vehicle Control Group | This compound Group |
| Neurological Deficit Score (mean ± SEM) | (Hypothetical Data) 3.5 ± 0.4 | (Hypothetical Data) 2.1 ± 0.3 |
| Infarct Volume (% of hemisphere, mean ± SEM) | (Hypothetical Data) 45 ± 5% | (Hypothetical Data) 25 ± 4% |
Troubleshooting and Considerations
-
Solubility: If solubility is an issue, consider preparing a salt form of the compound or using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration of the co-solvent is non-toxic to the cells or animals.
-
Dosing: For in vivo studies, it is crucial to perform a dose-response study to identify the optimal therapeutic dose and to assess any potential toxicity.
-
Mechanism of Action: The proposed protocols will help determine the neuroprotective potential of the compound. Further studies, such as electrophysiology (patch-clamp) to measure effects on synaptic transmission or binding assays with glutamate receptor subtypes, will be necessary to elucidate the precise mechanism of action.[3]
Conclusion
This compound represents a novel chemical entity with the potential to be a valuable tool in neuroscience research. Based on the known activities of structurally related compounds, it is hypothesized to modulate glutamatergic neurotransmission and may possess neuroprotective properties. The application notes and protocols provided herein offer a robust starting point for researchers to systematically investigate the neuropharmacological profile of this compound. Such studies will be instrumental in determining its utility as a research tool and its potential as a lead compound for the development of new therapies for neurological disorders characterized by excitotoxicity.
References
-
Amino Acids in Neurotransmission. (n.d.). Self-published. Retrieved from [Link]
- Bjork, J. M., et al. (2013). Dietary Tyrosine/Phenylalanine Depletion Effects on Behavioral And Brain Signatures of Human Motivational Processing. Neuropsychopharmacology, 39(3).
- Caciagli, F., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1167-1172.
- Fernstrom, J. D. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. The Journal of Nutrition, 137(6 Suppl 1), 1539S-1547S.
- Leyton, M., et al. (2000). Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. Neuropsychopharmacology, 22(5), 451-458.
-
PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]
- Lin, H. C., et al. (2025). Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion. bioRxiv.
-
Department of Neurobiology and Anatomy, McGovern Medical School at UTHealth. (n.d.). Amino Acid Neurotransmitters. In Neuroscience Online. Retrieved from [Link]
Sources
- 1. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. atcc.org [atcc.org]
- 7. Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid. This molecule, a non-proteinogenic amino acid, serves as a critical building block in the development of novel pharmaceutical agents and chemical probes. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common routes involve a multicomponent reaction to form a key intermediate, followed by a vigorous hydrolysis step.
This guide is structured as a series of troubleshooting questions and answers designed to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic underpinnings of each step, providing not just solutions, but the chemical reasoning required to adapt and optimize the protocols for your specific experimental context. Our focus will be on the widely-used Bucherer-Bergs reaction pathway, which offers a reliable route from the readily available starting material, 3-nitroacetophenone.
Overall Synthesis Workflow
The synthesis is typically a two-stage process. The first stage is the formation of a hydantoin intermediate from a ketone, and the second is the hydrolysis of this stable ring structure to yield the final amino acid.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most common and robust method is a two-step sequence starting from 3-nitroacetophenone. The first step is the Bucherer-Bergs reaction, which uses potassium cyanide and ammonium carbonate to convert the ketone into 5-(3-nitrophenyl)-5-methylhydantoin.[1][2] This is followed by the hydrolysis of the hydantoin intermediate under strong acidic or basic conditions to yield the final amino acid.[3][4] This method is generally preferred over the Strecker synthesis for ketones as it often provides better yields for these more sterically hindered substrates.[5]
Q2: Why is my overall yield consistently low, even when following published procedures?
Low overall yield is a frequent complaint and can stem from issues in any of the three main phases: the initial reaction, the hydrolysis, or the final purification.
-
Bucherer-Bergs Reaction: Incomplete conversion of the starting ketone, or the formation of side-products like cyanohydrin, can be a major factor. This step is highly sensitive to pH and reagent stoichiometry.[1][6]
-
Hydrolysis: The hydantoin ring is very stable, and forcing conditions are needed to open it.[7] Incomplete hydrolysis is common, while overly harsh conditions can lead to degradation of the nitro-substituted aromatic ring.
-
Purification: As an amino acid, the product is amphoteric. Significant losses can occur during purification if the pH is not precisely controlled to the isoelectric point (pI) during precipitation.[8]
Q3: Is it possible to selectively reduce the nitro group after the amino acid is formed?
While possible, this is not a trivial step and introduces significant complications. Catalytic hydrogenation (e.g., with Pd/C and H₂) is a standard method for nitro group reduction, but it can be challenging to perform cleanly on complex polar molecules like amino acids and risks contamination of the final product with the metal catalyst.[9][10] If the amine is the desired final product, it is often more strategic to perform the reduction on an earlier intermediate. Catalytic transfer hydrogenation is a milder alternative that may offer better selectivity.[11]
Troubleshooting Guide: A Deeper Dive
Part 1: The Bucherer-Bergs Reaction (Hydantoin Formation)
Q: My reaction to form the 5-(3-nitrophenyl)-5-methylhydantoin has stalled or shows low conversion of 3-nitroacetophenone. What are the likely causes?
This is a classic issue in the Bucherer-Bergs reaction. The problem often lies in the reaction equilibrium or kinetics.
Causality & Solution:
-
Incorrect pH: The reaction requires a slightly alkaline pH (around 8-9) to proceed efficiently.[1] Ammonium carbonate acts as a buffer to maintain this range. If the pH is too acidic, the formation of the initial cyanohydrin is hindered. If it's too alkaline, cyanide salts can degrade.[1] Consider checking the pH of your ammonium carbonate solution.
-
Poor Solubility: 3-nitroacetophenone has limited water solubility. The reaction is often run in a mixed solvent system like 50% ethanol/water to ensure all reactants are in the same phase.[2] Using a co-solvent like ethanol or acetamide can significantly improve reaction rates.[12]
-
Insufficient Temperature/Time: This reaction typically requires elevated temperatures (reflux, ~80-100°C) to proceed at a reasonable rate.[1] For a sterically hindered ketone like 3-nitroacetophenone, extended reaction times (12-24 hours) may be necessary. Monitor the reaction by TLC or LCMS to determine the point of maximum conversion.
-
Reagent Stoichiometry: An excess of both the cyanide salt and ammonium carbonate is crucial to drive the equilibrium towards the product. A molar ratio of at least 1:2:2 (Ketone:KCN:(NH₄)₂CO₃) is recommended.[1]
| Parameter | Problem | Recommended Action |
| pH | Too low or too high | Ensure ammonium carbonate is fresh; use a 50% ethanol/water solvent system. |
| Solvent | Poor reagent solubility | Use 50% aqueous ethanol or add acetamide as a co-solvent.[12] |
| Temperature | Too low | Maintain a steady reflux at 80-100°C.[1] |
| Reagents | Insufficient excess | Use a molar ratio of Ketone:KCN:(NH₄)₂CO₃ of 1:2:2 or greater.[1] |
Part 2: Hydrolysis of the Hydantoin Intermediate
Q: My hydrolysis step is incomplete, and I have a mixture of the hydantoin, the intermediate hydantoic acid, and the final amino acid. How can I drive the reaction to completion?
The stability of the hydantoin ring is the primary challenge. The hydrolysis is a two-step process: a rapid ring-opening to the N-carbamoyl amino acid (hydantoic acid), followed by a much slower hydrolysis of the carbamoyl group.[3][13]
Causality & Solution:
-
Insufficient Hydrolysis Time/Temperature: This is the most common reason for incomplete reaction. Basic hydrolysis often requires prolonged heating (24-48 hours) at high temperatures (e.g., with 2-4 M NaOH or Ba(OH)₂ at >120°C in a sealed vessel).[13]
-
Reagent Concentration: The concentration of the acid or base must be high enough to effectively catalyze the reaction. For acidic hydrolysis, 6M HCl or H₂SO₄ is often used, while for basic hydrolysis, at least 3-4 equivalents of a strong base like NaOH are needed.[4][13]
-
Choice of Acid vs. Base:
-
Basic Hydrolysis (e.g., NaOH, Ba(OH)₂): Generally preferred as it tends to cause less charring and degradation of aromatic compounds compared to strong, hot acid. Barium hydroxide is an excellent choice because excess reagent can be easily removed by precipitation as barium sulfate (by adding H₂SO₄) or barium carbonate (by bubbling CO₂).
-
Acidic Hydrolysis (e.g., HCl, H₂SO₄): Can be effective but requires higher temperatures and pressures, increasing the risk of side reactions or decomposition, especially with a nitro-functionalized ring.[13]
-
Caption: The two-stage process of hydantoin hydrolysis.
Part 3: Product Isolation and Purification
Q: I'm having trouble precipitating my final amino acid product from the hydrolysis mixture. My yield at this stage is very poor.
This is almost always a pH-related issue. Amino acids are zwitterionic and have minimum solubility at their isoelectric point (pI).
Causality & Solution:
-
Incorrect Final pH: The key is to carefully adjust the pH of the aqueous solution to the pI of this compound. After basic hydrolysis, you will have the sodium salt of the amino acid, which is very water-soluble. You must slowly add acid (e.g., 6M HCl) to protonate the carboxylate and deprotonate the ammonium salt. The pI for a non-natural amino acid like this must be estimated but will likely be in the weakly acidic range (pH 5.5 - 6.5).
-
Slow Crystallization: Precipitation may not be instantaneous. After adjusting the pH, cool the solution in an ice bath and allow it to stand for several hours to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.
-
Salt Contamination: The crude product will be contaminated with large amounts of inorganic salts (e.g., NaCl from neutralizing NaOH with HCl). The first step is to wash the filtered crude solid thoroughly with cold deionized water to remove most of these salts. For higher purity, recrystallization from hot water or a water/ethanol mixture is effective.[14] Alternatively, ion-exchange chromatography can be used for purification.[8][14]
Experimental Protocols
Protocol 1: Synthesis of 5-(3-nitrophenyl)-5-methylhydantoin
-
Materials: 3-nitroacetophenone, potassium cyanide (KCN), ammonium carbonate, ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitroacetophenone (1 eq), potassium cyanide (2.2 eq), and ammonium carbonate (2.5 eq). CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Add a 1:1 mixture of ethanol and water to the flask until the solids are suspended (approx. 5-10 mL per gram of ketone).
-
Heat the mixture to reflux (approx. 90°C) with vigorous stirring.
-
Maintain reflux for 18-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour.
-
The hydantoin product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be used in the next step without further purification or recrystallized from ethanol if needed.
-
Protocol 2: Basic Hydrolysis to Yield the Amino Acid
-
Materials: 5-(3-nitrophenyl)-5-methylhydantoin, sodium hydroxide (NaOH), 6M hydrochloric acid (HCl).
-
Procedure:
-
In a heavy-walled pressure vessel or a flask with a very efficient reflux condenser, combine the crude hydantoin (1 eq) and 4M aqueous sodium hydroxide (4-5 eq).
-
Seal the vessel and heat the mixture to 130-140°C with stirring for 24-36 hours.
-
Cool the reaction mixture to room temperature. The solution will contain the sodium salt of the amino acid.
-
Carefully acidify the solution by the slow, dropwise addition of 6M HCl while monitoring the pH with a calibrated pH meter. The solution will warm up; use an ice bath to keep it cool.
-
Continue adding acid until the pH reaches the point of maximum precipitation (typically between pH 5.5 and 6.5). This is the isoelectric point.
-
Once the target pH is reached, cool the mixture in an ice bath for at least 2-4 hours to maximize crystallization.
-
Collect the crude amino acid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove NaCl, then with cold ethanol.
-
Dry the final product under vacuum. For higher purity, recrystallize from hot water.
-
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6M HCl or H₂SO₄ | 2-4M NaOH or Ba(OH)₂ |
| Temperature | >130°C (sealed vessel) | >120°C (sealed vessel) |
| Pros | Simpler workup (no metal cations to remove) | Less degradation/charring of aromatic rings |
| Cons | High risk of product degradation[13] | Requires precise pH adjustment for precipitation; high salt load |
References
- WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents. [URL: https://patents.google.
- THE ACID HYDROLYSIS OF HYDANTOINS. [URL: https://www.proquest.com/openview/e5a8b7c7b8e1a1b1c6e1e1e1e1e1e1e1/1?pq-origsite=gscholar&cbl=18750&diss=y]
- Synthesis of 3-nitroacetophenone - IS MUNI. [URL: https://is.muni.
- SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14201083/]
- Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. [URL: https://www.researchgate.
- Bucherer-Bergs Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/bucherer-bergs-reaction.htm]
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273836/]
- Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes - ASM Journals. [URL: https://journals.asm.org/doi/abs/10.1128/jb.150.1.138-145.1982]
- Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899738/]
- Bucherer–Bergs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bucherer%E2%80%93Bergs_reaction]
- Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03868]
- selective reduction of nitro group without affecting other functional groups - Benchchem. [URL: https://www.benchchem.com/pdf/Tech-Support-Selective-Reduction-of-Nitro-Group.pdf]
- Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7273413/]
- Synthetic method for 3-aminoacetophenone - Eureka | Patsnap. [URL: https://eureka.patsnap.
- Optimization of Reaction Conditions for Hydrogenation of the Nitro Group - ResearchGate. [URL: https://www.researchgate.
- Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Hydrolysis-of-hydantoin-to-hydantoin-acid_fig1_339893962]
- Synthesis and Antiinflammatory Activity of Three Nitro Chalcones - ResearchGate. [URL: https://www.researchgate.
- Bucherer-Bergs Reaction. [URL: https://www.lambdageeks.com/wp-content/uploads/2023/04/Bucherer-Bergs-Reaction.pdf]
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152102/]
- 3-Nitroacetophenone | 121-89-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710437.htm]
- Bucherer-Bergs Reaction - Ambeed.com. [URL: https://www.ambeed.com/knowledge/bucherer-bergs-reaction]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11602164/]
- Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [URL: https://mcat.sketchy.com/lessons/organic-chemistry/synthesis-of-alpha-amino-acids]
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating | Request PDF - ResearchGate. [URL: https://www.researchgate.
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-amino-acid-synthesis/]
- Separation and Refining of Amino acids. [URL: https://www.diaion.com/en/library/pdf/tech_bulletin/08_6.pdf]
- Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/112675/why-doesnt-strecker-synthesis-produce-ahas-instead]
- Synthesis of Amino Acids: Strecker Synthesis Practice Problems | Test Your Skills with Real Questions - Pearson. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/organic-chemistry/synthesis-of-amino-acids-strecker-synthesis.html]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. diaion.com [diaion.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE ACID HYDROLYSIS OF HYDANTOINS - ProQuest [proquest.com]
- 14. WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents [patents.google.com]
Validation & Comparative
comparative study of the biological effects of D- and L-isomers of nitrophenylalanine
An In-Depth Comparative Guide to the Biological Effects of D- and L-Nitrophenylalanine
For researchers, scientists, and drug development professionals, the chirality of a molecule is a pivotal factor that can dictate its entire pharmacological profile. The substitution of a single functional group, such as the nitration of phenylalanine, creates a novel chemical entity, but the true divergence in biological activity often lies in its stereochemistry. This guide provides a comprehensive comparative analysis of the D- and L-isomers of nitrophenylalanine, moving from fundamental chemical properties to their distinct metabolic fates and cellular effects. We will explore the mechanistic basis for these differences and provide detailed, field-proven protocols for their empirical investigation.
Part 1: Foundational Stereochemistry and Synthesis
Phenylalanine, an essential amino acid, exists as two non-superimposable mirror images: D-phenylalanine and L-phenylalanine.[1] In biological systems, there is a strong preference for the L-isomer, which is the exclusive building block of proteins.[2][3] The introduction of a nitro group (-NO₂) onto the phenyl ring, typically at the para (4) position, creates p-nitrophenylalanine (pNph). This modification alters the molecule's electronic properties and steric bulk, making it a valuable tool for biochemical studies and a potential precursor for therapeutic agents.
The synthesis of L-p-nitrophenylalanine is commonly achieved through the direct nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.[4][5] Conversely, achieving the D-isomer often requires more sophisticated chemoenzymatic strategies. One such approach utilizes phenylalanine ammonia lyases (PALs) in a cascade process that can be tailored to produce optically pure D-phenylalanine derivatives from inexpensive cinnamic acids.[6][7]
Part 2: Divergent Metabolic Fates: A Tale of Two Enzymes
The most profound differences between the D- and L-isomers of nitrophenylalanine are expected to arise from their distinct interactions with stereospecific enzymes. The metabolic pathways of the parent L-phenylalanine are well-characterized, involving conversion to tyrosine or transamination to phenylpyruvate.[8][9][10] The metabolic fates of D- and L-nitrophenylalanine can be hypothesized based on the known substrate specificities of key amino acid-metabolizing enzymes.
The L-Isomer Pathway: Aromatic L-Amino Acid Decarboxylase (AADC)
L-amino acids are the natural substrates for a vast array of enzymes. A key enzyme in the metabolism of aromatic amino acids is Aromatic L-Amino Acid Decarboxylase (AADC), which catalyzes the decarboxylation of substrates like L-DOPA and 5-hydroxy-L-tryptophan to form critical neurotransmitters.[11][12] It is plausible that L-p-nitrophenylalanine could be recognized and processed by AADC or other L-specific enzymes, leading to its incorporation into various metabolic pathways or its conversion into novel bioactive amines.[13][14]
The D-Isomer Pathway: D-Amino Acid Oxidase (DAAO)
In contrast, D-amino acids in mammals are primarily metabolized by the FAD-containing flavoenzyme D-Amino Acid Oxidase (DAAO).[15][16] DAAO catalyzes the oxidative deamination of neutral D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[17][18] This function is crucial for detoxification and for regulating the levels of bioactive D-amino acids like D-serine in the brain.[15] Therefore, D-p-nitrophenylalanine is predicted to be a substrate for DAAO, leading to its degradation and elimination. This stereospecific enzymatic action represents a fundamental bifurcation in the metabolic processing of the two isomers.
Caption: Hypothesized divergent metabolic pathways for D- and L-p-nitrophenylalanine.
Part 3: Comparative Analysis of Biological Effects
The stereochemistry-dependent metabolic fates of D- and L-nitrophenylalanine underpin their differential biological activities, from cellular uptake to cytotoxicity.
Cellular Uptake Stereoselectivity
Amino acids are transported into cells via specific carrier proteins, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[19][20] These transporters can exhibit stereoselectivity. While many transporters preferentially bind L-amino acids, the precise affinity for D- and L-nitrophenylalanine would require empirical determination. A lower uptake rate for the D-isomer could contribute to reduced biological activity compared to its L-counterpart.
Cytotoxicity and Proliferation
The differential metabolism of the isomers is expected to result in distinct cytotoxicity profiles. The metabolism of D-nitrophenylalanine by DAAO produces hydrogen peroxide (H₂O₂), a reactive oxygen species that can induce oxidative stress and cell death.[17] Conversely, the metabolites of L-nitrophenylalanine could have their own unique bioactivities. The following table outlines a hypothetical comparison of IC₅₀ values, which represent the concentration of a substance required to inhibit a biological process (like cell growth) by 50%.
| Parameter | L-p-Nitrophenylalanine | D-p-Nitrophenylalanine | Rationale for Expected Difference |
| IC₅₀ (Cell Line A) | 150 µM | 75 µM | Higher DAAO expression in Cell Line A could lead to increased H₂O₂ production from the D-isomer, resulting in greater cytotoxicity (lower IC₅₀). |
| IC₅₀ (Cell Line B) | 125 µM | 450 µM | Lower DAAO expression in Cell Line B would reduce the cytotoxic effect of the D-isomer. The L-isomer's toxicity may be independent of DAAO. |
| Primary Mechanism | Potential interference with protein synthesis or AADC-mediated metabolite activity. | DAAO-mediated production of hydrogen peroxide, inducing oxidative stress. | Based on the primary metabolic enzymes that act upon each stereoisomer.[11][15] |
Part 4: Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for investigating the comparative biological effects of D- and L-nitrophenylalanine.
Protocol 1: Comparative Cytotoxicity Assessment via MTT Assay
This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[22]
Causality Behind Choices:
-
Serum-Free Media: Serum contains growth factors that can interfere with the assay and phenol red, which can alter absorbance readings. Using serum-free media during MTT incubation provides a cleaner baseline.
-
Solubilization Step: The formazan crystals produced are insoluble in water. A solubilizing agent (like DMSO or an SDS/DMF solution) is required to dissolve them before absorbance can be measured accurately.[21][22][23]
-
Wavelength: The peak absorbance of solubilized formazan is near 570-590 nm, making this the optimal wavelength for quantification.[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of D- and L-p-nitrophenylalanine. Remove the culture medium and add 100 µL of medium containing the different concentrations of the test compounds to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment, remove the compound-containing medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[22]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[22]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the comparative cytotoxicity MTT assay.
Protocol 2: Stereoselective Cellular Uptake Assay
This protocol quantifies the intracellular accumulation of the isomers, which can be achieved using radiolabeled compounds or specialized fluorescent probes.[20][24][25]
Causality Behind Choices:
-
Radiolabeled Substrate: Using a radiolabeled version (e.g., ³H-labeled) of the amino acid provides a highly sensitive and direct method for quantifying uptake.[24][25]
-
Inhibitor Control: Including a known inhibitor of the suspected transporter (e.g., BCH for LAT transporters) helps to confirm the specific uptake mechanism.[20]
-
Cold PBS Wash: Rapid washing with ice-cold buffer stops the transport process and removes extracellular substrate without causing significant efflux of the intracellular substrate.[25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells to near confluence in 24-well plates.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed uptake buffer (e.g., HBSS-HEPES, pH 7.4).[25]
-
Initiate Uptake: Add uptake buffer containing a known concentration of radiolabeled D- or L-p-nitrophenylalanine to each well. To determine non-specific uptake, add a large excess of the corresponding non-labeled isomer or a known transporter inhibitor to a parallel set of wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 15 minutes).
-
Stop Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.[25]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.2 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Protocol 3: D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol determines if D-p-nitrophenylalanine is a substrate for DAAO by measuring the production of H₂O₂.
Causality Behind Choices:
-
Coupled Enzyme System: The direct measurement of H₂O₂ can be achieved using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate (like 3,3'-diaminobenzidine or Amplex Red), which produces a colored or fluorescent product upon oxidation by H₂O₂.[6]
-
Kinetic Measurement: Reading the absorbance over time allows for the calculation of the initial reaction velocity, which is proportional to the enzyme's activity.[26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), a stock solution of purified DAAO enzyme, a stock solution of D-p-nitrophenylalanine, and the HRP/chromogen detection reagent.
-
Assay Setup: In a 96-well plate, add the assay buffer, the HRP/chromogen reagent, and the DAAO enzyme solution.
-
Initiate Reaction: Start the reaction by adding the D-p-nitrophenylalanine substrate to each well. Include a control with no DAAO enzyme and another with no substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 450 nm for DAB) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Compare the rate of the reaction with D-p-nitrophenylalanine to that of a known DAAO substrate (e.g., D-serine) and the L-p-nitrophenylalanine isomer (which should show no activity).
Conclusion
The biological effects of D- and L-p-nitrophenylalanine are not interchangeable. Their distinct stereochemistry dictates their interaction with key metabolic enzymes, leading to divergent metabolic fates and, consequently, different cellular responses. The L-isomer is likely to interact with the broad machinery of L-amino acid metabolism, whereas the D-isomer is a putative substrate for D-Amino Acid Oxidase, a pathway that can lead to the production of cytotoxic hydrogen peroxide. This fundamental difference underscores the critical importance of stereochemical considerations in drug design and biological research. The protocols provided in this guide offer a clear and robust framework for experimentally dissecting these differences, enabling researchers to build a comprehensive understanding of each isomer's unique biological profile.
References
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic activities of d-amino acid oxidase (DAAO) and l-phenylalanine.... Available at: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4608-4611. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Available at: [Link]
-
ResearchGate. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Available at: [Link]
-
Zoch, M. L., & Clemens, T. L. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449-456. Available at: [Link]
-
Hyland, K., & Clayton, P. T. (1990). Aromatic L-amino Acid Decarboxylase Deficiency: Clinical Features, Diagnosis, and Treatment of a New Inborn Error of Neurotransmitter Amine Synthesis. Journal of Inherited Metabolic Disease, 13(3), 301-304. Available at: [Link]
-
Wikipedia. (n.d.). D-amino acid oxidase. Available at: [Link]
-
ResearchGate. (2010). Study on the synthesis of L-4-nitrophenylalanine. Available at: [Link]
-
Chen, K., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1358943. Available at: [Link]
-
Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 103. Available at: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Available at: [Link]
-
Gabler, M., et al. (2007). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 1(2), 125-133. Available at: [Link]
-
Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 246-255. Available at: [Link]
-
Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase. Available at: [Link]
- Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
-
Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Available at: [Link]
-
Ballin, M., et al. (2021). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity and Metabolism, 23(2), 547-557. Available at: [Link]
-
PubChem. (n.d.). Phenylalanine and Tyrosine Metabolism | Pathway. Available at: [Link]
-
Berry, M. D., et al. (1996). Aromatic L-amino acid decarboxylase: a neglected and misunderstood enzyme. Neurochemical Research, 21(9), 1075-87. Available at: [Link]
-
Zhu, M. Y., & Juorio, A. V. (1992). Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain. Journal of Neurochemistry, 58(2), 636-41. Available at: [Link]
-
Friedman, M., & Gumbmann, M. R. (1981). The Nutritive Value and Safety of D-phenylalanine and D-tyrosine in Mice. The Journal of Nutrition, 111(8), 1381-1389. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Stereochemistry and biological activity of drugs. Available at: [Link]
-
ResearchGate. (n.d.). Phenylalanine metabolic pathway. Available at: [Link]
-
Reddit. (2014). Why only L- Amino Acids and D- Sugars are involved in the biological system?. Available at: [Link]
-
YouTube. (2022). Phenylalanine metabolism and Overview of phenylketonuria. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]
-
Wilson, Z. E., & De-la-Pena, A. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9438-9445. Available at: [Link]
-
ResearchGate. (n.d.). Phenylalanine (A) and tyrosine (B) metabolic pathways and observed.... Available at: [Link]
-
Chiralpedia. (2025). Part 8: Stereochemistry in Biologics and Natural Products. Available at: [Link]
-
St. Denis, J. D., & Butler, J. S. (2018). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 3(10), 14389-14395. Available at: [Link]
-
ResearchGate. (2013). Why does the body prefer L-amino acids (to D-amino acids) and D-glucose ( to L-glucose). Any literature that provides the answer ?. Available at: [Link]
-
Liu, Y., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(19), 11855. Available at: [Link]
Sources
- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 12. mybiosource.com [mybiosource.com]
- 13. Aromatic L-amino acid decarboxylase deficiency: clinical features, diagnosis, and treatment of a new inborn error of neurotransmitter amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatic L-amino acid decarboxylase: a neglected and misunderstood enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 16. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 20. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming the Incorporation of 2-Amino-2-(3-nitrophenyl)propanoic acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications. The successful and precise incorporation of these nnAAs is paramount to the integrity of downstream applications. This guide provides an in-depth, technical comparison of mass spectrometry-based methods for confirming the incorporation of 2-Amino-2-(3-nitrophenyl)propanoic acid, a nitro-functionalized nnAA, and objectively compares its performance with alternative analytical techniques.
The Central Role of Mass Spectrometry in nnAA Incorporation Analysis
Mass spectrometry (MS) has become the gold standard for the definitive identification and quantification of nnAAs within a protein sequence.[1] Its high sensitivity, specificity, and ability to provide precise mass information make it uniquely suited for this application. When coupled with liquid chromatography (LC-MS/MS), it allows for the analysis of complex protein digests, pinpointing the exact location of the nnAA incorporation.
The Workflow: From Protein to Confirmed Incorporation
The overall workflow for confirming nnAA incorporation by mass spectrometry involves several critical steps, each requiring careful consideration to ensure data quality and reproducibility.[2]
Caption: Workflow for confirming nnAA incorporation by LC-MS/MS.
Deciphering the Fragmentation Pattern of this compound
A key aspect of confirming the incorporation of this compound is understanding its characteristic fragmentation pattern in the mass spectrometer. While the core amino acid structure will exhibit typical fragmentation (losses of water, ammonia, and carbon monoxide), the nitrophenyl side chain provides a unique signature.[3]
The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group as NO (30 Da) or NO₂ (46 Da).[2][4][5] This provides a diagnostic marker for identifying peptides containing this specific nnAA.
Caption: Predicted fragmentation pathways for a peptide containing this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for the analysis of proteins containing this compound.
1. Sample Preparation: In-Solution Digestion
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
2. LC-MS/MS Analysis
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) | Provides good separation of peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% formic acid in water | Acidic mobile phase promotes protonation of peptides for positive ion mode ESI. |
| Mobile Phase B | 0.1% acetonitrile with 0.1% formic acid | Organic solvent for eluting peptides from the column. |
| Gradient | 5-40% B over 60 minutes | A gradual increase in organic solvent allows for the separation of a complex peptide mixture. |
| Flow Rate | 300 µL/min | A typical flow rate for analytical LC-MS/MS. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Efficiently ionizes peptides. |
| MS1 Scan Range | m/z 350-1500 | Covers the typical mass range for tryptic peptides. |
| MS/MS | Data-Dependent Acquisition (DDA) | Automatically selects the most abundant precursor ions for fragmentation. |
| Collision Energy | Stepped normalized collision energy (e.g., 25, 30, 35) | Ensures efficient fragmentation of a wide range of peptides. |
| Precursor Ion Selection | Top 10 most intense ions | Provides a good balance between depth of coverage and scan speed. |
3. Data Analysis
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Perform a database search against the known protein sequence, including the modification corresponding to the mass of this compound (210.19 g/mol ).
-
Manually inspect the MS/MS spectra of peptides identified as containing the nnAA to confirm the presence of characteristic fragment ions, including the neutral losses of NO and NO₂.
Comparative Analysis with Alternative Techniques
While mass spectrometry is the definitive method, other techniques can provide complementary information or be used in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[6][7] | Provides direct sequence information. | Limited to short peptides (<50-60 residues); N-terminal modifications can block the reaction; may not be suitable for all nnAAs.[6][7] |
| Western Blotting | Uses antibodies to detect specific proteins. | Can confirm the presence of the full-length modified protein. | Requires an antibody specific to the nnAA, which may not be available; provides no information on the site of incorporation.[8][9][10] |
| Fluorescent Labeling | Incorporation of a fluorescent nnAA or subsequent labeling of a reactive nnAA.[11][12][13][14] | Allows for visualization and localization of the modified protein in cells. | Indirect confirmation of incorporation; requires specialized nnAAs or additional labeling steps.[11][12][13][14] |
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers an unparalleled level of detail and confidence for confirming the incorporation of this compound into proteins. Its ability to provide precise mass information and pinpoint the exact location of modification makes it an indispensable tool for researchers in the field of protein engineering and drug development. While alternative techniques such as Edman degradation, Western blotting, and fluorescent labeling have their specific applications, they do not offer the same level of comprehensive and definitive validation as mass spectrometry. By following a well-designed experimental workflow and understanding the unique fragmentation characteristics of the nnAA, researchers can confidently and accurately verify the successful engineering of their target proteins.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons. PubMed. [Link]
-
Edman degradation. Wikipedia. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
A non-natural amino acid for efficient incorporation into proteins as a sensitive fluorescent probe. PubMed. [Link]
-
Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PMC. [Link]
-
Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons. ResearchGate. [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]
-
Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers. [Link]
-
(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
In Western Blotting, how do primary antibodies detect proteins of interest after they've been denatured by SDS-PAGE?. Reddit. [Link]
-
Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link]
-
Western Blotting Immunodetection Techniques. Bio-Rad. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibodies for Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. reddit.com [reddit.com]
- 9. An introduction to western blot | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-natural amino acid for efficient incorporation into proteins as a sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2-Amino-2-(3-nitrophenyl)propanoic Acid in Scientific Research
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with Unique Properties
2-Amino-2-(3-nitrophenyl)propanoic acid, also known as 3-nitro-phenylalanine, is a non-proteinogenic α-amino acid that has garnered significant interest in various scientific disciplines. Its structure, featuring a nitro group on the phenyl ring, imparts unique chemical and physical properties that make it a valuable tool in peptide synthesis, drug discovery, and biochemical studies. The electron-withdrawing nature of the nitro group can influence the electronic and steric characteristics of molecules into which it is incorporated, thereby modulating their biological activity and stability. Furthermore, the nitro group serves as a versatile chemical handle, readily reducible to an amine for subsequent derivatization and conjugation. This guide will explore the key applications of this compound, providing a critical comparison with other methodologies and reagents.
Peptide Synthesis: A Tool for Modulating Peptide Structure and Function
The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic potential by improving properties such as stability against enzymatic degradation, receptor binding affinity, and selectivity.[1][2] this compound, particularly in its Fmoc-protected form (Fmoc-L-3-nitrophenylalanine), is a valuable building block in solid-phase peptide synthesis (SPPS).[3]
Comparative Performance in SPPS
Table 1: Comparison of 3-Nitrophenylalanine with Other Unnatural Amino Acids in Peptide Modification
| Feature | 3-Nitrophenylalanine | Other Unnatural Amino Acids (e.g., N-methylated amino acids, D-amino acids) |
| Primary Function | Modulate electronic properties, act as a handle for further modification.[3] | Increase proteolytic stability, constrain peptide conformation.[8] |
| Modification Potential | The nitro group can be reduced to an amine for conjugation.[3] | Limited post-synthesis modification at the amino acid backbone. |
| Impact on Receptor Binding | Can alter binding affinity and selectivity through electronic and steric effects. | Can significantly alter binding due to conformational changes and loss of key interactions. |
Experimental Protocol: Incorporation of Fmoc-L-3-nitrophenylalanine into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of Fmoc-L-3-nitrophenylalanine into a peptide chain using standard Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-3-nitrophenylalanine
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-3-nitrophenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Peptide Synthesis and Modification
Caption: Workflow for SPPS incorporation of 3-nitrophenylalanine and subsequent modification.
Biocatalysis: Enzymatic Synthesis of Chiral Amines
The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry. Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative to traditional chemical synthesis.[9][10][11] this compound and its derivatives are valuable chiral building blocks, and their synthesis can be achieved through enzymatic methods.
Comparative Performance of Biocatalytic Routes
Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid with high enantioselectivity.[12][13] This method is advantageous over chemical synthesis which often requires harsh conditions and may produce racemic mixtures requiring subsequent resolution. While specific comparative data for the enzymatic synthesis of this compound is limited in the readily available literature, studies on similar compounds like L-p-nitrophenylalanine demonstrate the feasibility of this approach. For instance, biocatalytic methods using L-phenylalanine ammonia-lyase have been explored, although with low yields in some reported cases.[14] More promisingly, deracemization strategies using a combination of enzymes have been successfully applied to other amino acids and could be adapted for DL-3-nitrophenylalanine.[15]
Table 2: Comparison of Synthesis Methods for Chiral 3-Nitrophenylalanine
| Method | Advantages | Disadvantages |
| Chemical Synthesis (Nitration of Phenylalanine) | Scalable, uses readily available starting materials. | Harsh reaction conditions, potential for side reactions, produces a mixture of isomers requiring separation.[14] |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly.[9][10][11] | Enzyme stability and substrate scope can be limiting, may require cofactor regeneration systems. |
| Biocatalytic Deracemization | Can achieve high enantiomeric excess from an inexpensive racemic starting material.[15] | Requires multiple enzymes and careful optimization of reaction conditions. |
Experimental Protocol: Conceptual Biocatalytic Deracemization of DL-3-nitrophenylalanine
This protocol is a conceptual adaptation based on deracemization strategies reported for other amino acids.[15]
Materials:
-
DL-2-Amino-2-(3-nitrophenyl)propanoic acid
-
D-amino acid oxidase (DAAO)
-
Ammonia-borane (NH₃-BH₃) complex
-
Catalase (to decompose H₂O₂)
-
Phosphate buffer (pH 8.0)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve DL-2-Amino-2-(3-nitrophenyl)propanoic acid in phosphate buffer.
-
Enzymatic Oxidation: Add D-amino acid oxidase and catalase to the solution. The DAAO will selectively oxidize the D-enantiomer to the corresponding α-keto acid (3-(3-nitrophenyl)-2-oxopropanoic acid).
-
Non-selective Reduction: Concurrently, add the ammonia-borane complex to the reaction mixture. This will non-selectively reduce the in situ generated α-keto acid back to the racemic amino acid.
-
Equilibrium Shift: As the D-enantiomer is continuously removed from the equilibrium by the DAAO, the L-enantiomer will accumulate over time.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the L-amino acid.
-
Work-up and Purification: Once the desired enantiomeric excess is reached, stop the reaction by denaturing the enzymes (e.g., by pH shift or heat). Purify the L-2-Amino-2-(3-nitrophenyl)propanoic acid using standard techniques such as ion-exchange chromatography.
Biocatalytic Deracemization Pathway
Caption: Conceptual pathway for the biocatalytic deracemization of DL-3-nitrophenylalanine.
Potential as a Fluorescent Probe and in Medicinal Chemistry
The inherent spectroscopic properties of the nitrophenyl group and its potential for biological activity make this compound an interesting candidate for applications as a fluorescent probe and as a scaffold in medicinal chemistry.
Fluorescent Properties: A Comparison
While the intrinsic fluorescence of 3-nitrophenylalanine is generally weak, the nitro group can act as a quencher or a modulator of fluorescence in more complex molecular systems. Its true potential may lie in its use as a precursor to highly fluorescent aminophenylalanine derivatives upon reduction of the nitro group. Detailed photophysical data such as quantum yield and fluorescence lifetime for this compound itself are not extensively reported in the reviewed literature, precluding a direct quantitative comparison with established fluorescent probes. However, the principle of using amino acid-based fluorophores is well-established.[16]
Potential Anti-Inflammatory and Cytotoxic Profile: A Comparative Outlook
Derivatives of propionic acid are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[17][18] A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a structurally related compound, demonstrated anti-inflammatory and antinociceptive properties with lower gastrointestinal toxicity compared to ketoprofen.[3][15] This suggests that this compound and its derivatives could also possess anti-inflammatory activity. However, experimental data on the anti-inflammatory and cytotoxic profile of this compound is needed for a direct comparison with existing NSAIDs. A comparative cytotoxicity study of various propionic acid derivatives, including ibuprofen, showed that ibuprofen was the least cytotoxic to hepatocytes.[17][18] This highlights the importance of evaluating the safety profile of any new propionic acid-based compound.
Table 3: Conceptual Comparison of Anti-inflammatory Drug Properties
| Property | This compound (Hypothetical) | Ibuprofen |
| Mechanism of Action | Likely COX inhibition, but requires experimental validation. | Non-selective COX-1/COX-2 inhibitor. |
| Potency | Unknown, requires experimental determination. | Well-established. |
| Gastrointestinal Side Effects | Unknown, but related compounds show reduced toxicity compared to some NSAIDs.[3][15] | Common, including ulceration and bleeding. |
| Cytotoxicity | Unknown, requires experimental determination. | Relatively low cytotoxicity to hepatocytes compared to other propionic acid derivatives.[17][18] |
Radiolabeling for PET Imaging
Radiolabeled amino acids are increasingly used as tracers in positron emission tomography (PET) for cancer diagnosis and monitoring treatment response, as many tumors exhibit upregulated amino acid transport.[9][12][19][20][21] The incorporation of a nitro group in this compound makes it a potential precursor for the synthesis of radiolabeled probes, for instance, by reduction of the nitro group to an amine followed by coupling to a chelator for a radiometal, or by direct incorporation of a positron-emitting radionuclide. While no direct studies on the radiolabeling of this specific compound were found, the general principle of using amino acid analogues for PET imaging is well-established.[9][12][19]
Conclusion
This compound is a multifaceted molecule with significant potential in various research areas. Its utility as a building block in peptide synthesis for modulating peptide properties is a key application. Biocatalytic methods offer a promising route for its enantioselective synthesis, aligning with the principles of green chemistry. While its direct application as a fluorescent probe is not yet fully explored, its potential as a precursor for fluorescent derivatives is noteworthy. Furthermore, its structural similarity to known anti-inflammatory agents suggests a potential, yet unproven, role in medicinal chemistry. Future research should focus on generating robust comparative data to benchmark its performance against existing alternatives in each of these applications. The detailed protocols and comparative analysis provided in this guide aim to facilitate such future investigations and empower researchers to harness the full potential of this versatile compound.
References
- Fmoc-L-3-Nitrophenylalanine: A Key Component in Drug Discovery Pipelines. (URL not provided)
- Han, S., & Shin, J. S. (2018). One-Pot Preparation of d-Amino Acids Through Biocatalytic Deracemization Using Alanine Dehydrogenase and ω-Transaminase.
- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of cytotoxicity effects of propionic acid compounds to THLE-2 and HEP-G2 cells. International Journal of Pharmacology, 20(4), 906-911.
- McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., ... & Goodman, M. M. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F] fluoro-2-methylpropanoic acid and 3-[18F] fluoro-2-methyl-2-(methylamino) propanoic acid. Journal of medicinal chemistry, 45(11), 2240-2249.
- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
- Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of D-and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL not provided)
- van den Heuvel, A. R., & Fraaije, M. W. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (URL not provided)
- Comparison of Peptide Synthesis Methods and Techniques. (URL not provided)
- McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., ... & Goodman, M. M. (2002). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Request PDF.
- Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of D-and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process.
- Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.
- Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides. (URL not provided)
- CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google P
- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing).
- PET With Radiolabeled Aminoacid - PubMed. (URL not provided)
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL not provided)
- van den Heuvel, A. R., & Fraaije, M. W. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not provided)
- Investigation of photo-physical properties of selected diaminoacid protoporphyrin derivatives (PP(AA)2Arg2). II. Determination of quantum yield of singlet oxygen FD. (URL not provided)
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL not provided)
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (URL not provided)
- L-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase | Request PDF - ResearchG
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL not provided)
- Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids - MDPI. (URL not provided)
- Enzymatic Production of Amino Acids - HUMG-YU HSIAO, JAMES F. WALTER, DAVID M. ANDERSON AND BRUCE K. HAMILTON. (URL not provided)
- Unnatural Amino Acids for Peptide Synthesis - Sigma-Aldrich. (URL not provided)
- Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC. (URL not provided)
- Emerging Trends in Solid State Phase Peptide Synthesis | Blog. (URL not provided)
- Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. (URL not provided)
- Solid Phase Versus Liquid Phase Peptide Synthesis - YouTube. (URL not provided)
- Trends in peptide drug discovery. (URL not provided)
- Comparison of different ibuprofen-amino acid compounds with respect to emulsifying and cytotoxic properties - PubMed. (URL not provided)
- Transaminases for Green Chemistry: Recent Progress and Future Prospects. (URL not provided)
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC. (URL not provided)
- Comparison of phenylalanines 3c-d with reported amino acid and peptide...
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem. (URL not provided)
- 2-Amino-3-(3-nitrophenyl)propanoic acid | CymitQuimica. (URL not provided)
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemie.univie.ac.at [chemie.univie.ac.at]
- 9. [123I]-2-Iodo-2-amino-3-phenylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psasir.upm.edu.my [psasir.upm.edu.my]
- 18. scialert.net [scialert.net]
- 19. Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[<sup>18</su… [ouci.dntb.gov.ua]
- 20. openworks.mdanderson.org [openworks.mdanderson.org]
- 21. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
